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Compound of Interest

Compound Name: tert-Butyl fluoride

Cat. No.: B1596033

Introduction

Extensive research into the applications of tert-butyl fluoride in photoredox catalysis has
revealed a notable absence of its use as a reagent or catalyst in this field. The inert nature of
the carbon-fluorine bond in tertiary alkyl fluorides like tert-butyl fluoride makes its activation
under standard photoredox conditions challenging. The high bond dissociation energy of the C-
F bond hinders its participation in radical-based transformations typically employed in
photoredox catalysis.

While tert-butyl fluoride itself is not a documented reagent in this context, the synthesis of
tertiary alkyl fluorides using photoredox catalysis is a significant area of research. This
document provides detailed application notes and protocols for a representative transformation:
the photoredox-catalyzed deoxyfluorination of tertiary alcohols to yield tertiary alkyl fluorides.
This method offers a modern and efficient alternative to traditional fluorination techniques,
which often struggle with sterically hindered substrates.

Alternative Application: Photoredox
Deoxyfluorination of Tertiary Alcohols

A prominent application in the realm of photoredox catalysis for the synthesis of compounds
structurally related to tert-butyl fluoride is the deoxyfluorination of tertiary alcohols. This
method allows for the efficient formation of tertiary C(sp3)—F bonds under mild conditions.
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General Reaction Scheme

The overall transformation involves the conversion of a tertiary alcohol to a suitable radical
precursor, followed by a photoredox-catalyzed reaction with an electrophilic fluorine source to
yield the corresponding tertiary alkyl fluoride.

Figure 1: Overall workflow for the two-step conversion of a tertiary alcohol to a tertiary alkyl
fluoride.

Photoredox Catalytic Cycle

The proposed mechanism for the photoredox-catalyzed deoxyfluorination of an oxalate half-
ester is depicted below. The cycle is initiated by the excitation of the photocatalyst by visible
light, followed by a series of single-electron transfer (SET) events.

Figure 2: Proposed photoredox catalytic cycle for deoxyfluorination.

Data Presentation

The following table summarizes representative data for the deoxyfluorination of various tertiary
alcohols using a photoredox-catalyzed method.

Substrate (Tertiary Product (Tertiary

Entry . Yield (%)
Alcohol) Alkyl Fluoride)
1 2-Methyl-4-phenyl-2- 2-Fluoro-2-methyl-4- 84
butanol phenylbutane
2 1-Adamantanol 1-Fluoroadamantane 75
1-Fluoro-1-
3 1-Methylcyclohexanol 68

methylcyclohexane

Experimental Protocols

Protocol 1: Synthesis of the Oxalate Half-Ester (Radical Precursor)

This protocol details the activation of the tertiary alcohol to its corresponding oxalate half-ester.
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Materials:

Tertiary alcohol (e.g., 2-Methyl-4-phenyl-2-butanol, 1.0 eq.)

o Oxalyl chloride (2.0 eq.)

e Anhydrous diethyl ether

e Deionized water

e Brine

e Anhydrous sodium sulfate

e Round-bottom flask

e Magnetic stirrer

e Separatory funnel

 Rotary evaporator

Procedure:

o Around-bottom flask is charged with the tertiary alcohol (1.0 eq.) and anhydrous diethyl
ether.[1]

e The solution is cooled to 0-5 °C in an ice bath.[1]

o Oxalyl chloride (2.0 eq.) is added dropwise to the cooled solution.[1]

e The reaction mixture is allowed to warm to room temperature and stirred for 6 hours.[1]

» After the reaction is complete, the mixture is cooled again to 0-5 °C and quenched by the
slow addition of deionized water.[1]

o The mixture is transferred to a separatory funnel, and the aqueous layer is extracted twice
with diethyl ether.[1]
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e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and filtered.[1]

e The solvent is removed under reduced pressure using a rotary evaporator to yield the crude
oxalate half-ester, which is typically used in the next step without further purification.[1]

Protocol 2: Photoredox-Catalyzed Deoxyfluorination

This protocol describes the conversion of the oxalate half-ester to the final tertiary alkyl fluoride
product.

Materials:

Oxalate half-ester (from Protocol 1, 1.0 eq.)

e Photocatalyst (e.g., [Ir(p-F(Me)ppy)z(4,4'-dtbbpy)]PFs, 0.94 mol%)[1]
 Electrophilic fluorine source (e.g., Selectfluor, 1.7 eq.)[1]

e Base (e.g., Disodium hydrogenphosphate dodecahydrate, 2.0 eq.)[1]
e Solvent system (e.g., Acetone/Water mixture)[1]

» Schlenk flask or similar reaction vessel

» Nitrogen or Argon source for degassing

 Visible light source (e.g., Blue LED lamp)[1]

e Cooling fan

Procedure:

e The Schlenk flask is charged with the oxalate half-ester (1.0 eq.), the iridium photocatalyst
(0.94 mol%), Selectfluor (1.7 eq.), and disodium hydrogenphosphate dodecahydrate (2.0

eq.).[1]

e The acetone/water solvent mixture is added, and the flask is sealed.[1]
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The reaction mixture is degassed by bubbling with nitrogen or argon for 15 minutes.[1]

The flask is placed approximately 2-3 cm from a blue LED lamp, and a cooling fan is used to
maintain the reaction at room temperature.[1]

The mixture is stirred and irradiated for 6 hours or until the starting material is consumed
(monitored by TLC or GC-MS).[1]

Upon completion, the reaction is quenched with deionized water and diluted with diethyl
ether.[1]

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted twice
with diethyl ether.[1]

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and filtered.[1]

The solvent is removed under reduced pressure, and the crude product is purified by column
chromatography to yield the pure tertiary alkyl fluoride.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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